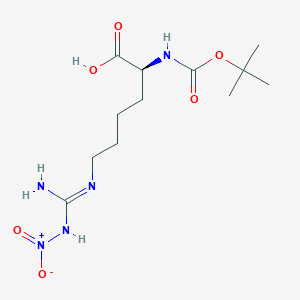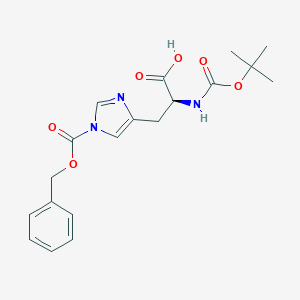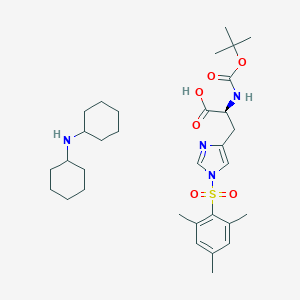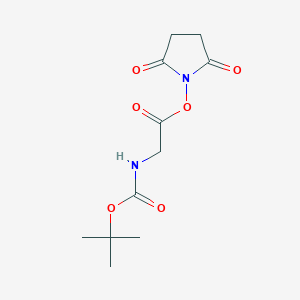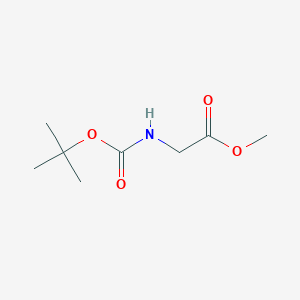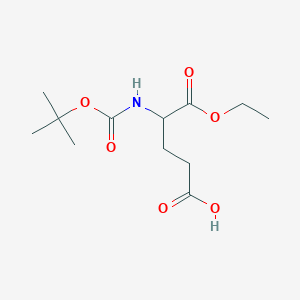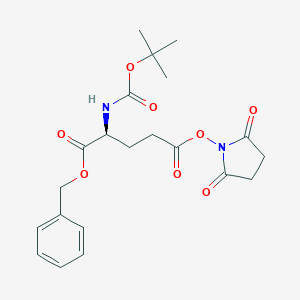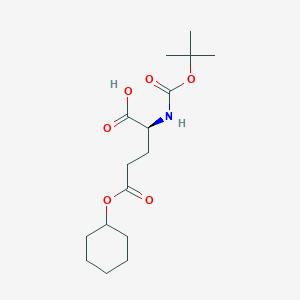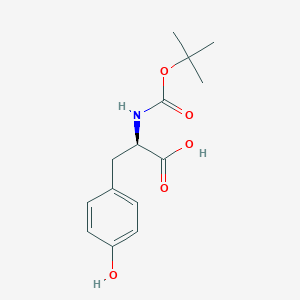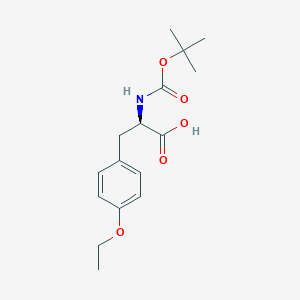
Boc-D-Lys(Fmoc)-OH
Übersicht
Beschreibung
Boc-D-Lys(Fmoc)-OH is a derivative of D-lysine utilized in Boc-Solid Phase Peptide Synthesis (Boc-SPPS) . It has a molar mass of 468.55 g/mol . The Fmoc protecting group on the side chain is stable in acidic conditions but can be removed with bases such as piperidine or morpholine .
Synthesis Analysis
This compound is used as a reagent in Fmoc solid-phase peptide synthesis . The Fmoc group is normally removed before the peptide is cleaved from the resin .Molecular Structure Analysis
The Hill formula for this compound is C₂₆H₃₂N₂O₆ . It has a molecular weight of 468.54 g/mol .Chemical Reactions Analysis
The Fmoc protecting group on the side chain of this compound is stable in acidic conditions but can be removed with bases such as piperidine or morpholine . This property is utilized in Boc-SPPS, where the Fmoc group is normally removed before the peptide is cleaved from the resin .Physical And Chemical Properties Analysis
This compound appears as a white to slight yellow to beige powder . It has a melting point of 128 - 131 °C . It is clearly soluble in 1 mmole in 2 ml DMF .Wissenschaftliche Forschungsanwendungen
Polypeptide Synthesis and Amino Acid Protection
Boc-D-Lys(Fmoc)-OH is used in the synthesis and structure characterization of polypeptides. It acts as a protective group for amino acids during peptide synthesis, making the process more efficient and yielding higher quality peptides. The synthesis involves the protection of amino groups in lysine with Boc and Fmoc groups (Zhao Yi-nan & Melanie Key, 2013).
Building Blocks for Peptide Synthesis
It is used as a building block for the solid-phase synthesis of peptides containing diethylene triamine pentaacetic acid (DTPA), which has wide applications as a chelating agent for complexing metal ions to peptides (J. Davies & Loai Al-Jamri, 2002).
Study of Peptide Synthesis Process
this compound has been used in studies analyzing the stepwise solid-phase synthesis of peptides, such as investigating the deprotection of the Fmoc group and its influence on peptide structure (B. Larsen et al., 1993).
Radiolabeling of Peptides
This compound has been involved in the synthesis of precursors for solid-phase synthesis of radiolabeled peptides, used in medical applications like imaging and therapy (M. Surfraz et al., 2007).
Organogel Formation
this compound derivatives have been studied for their ability to form organogels in various solvents, with applications in the creation of self-assembling nanomaterials (Zong Qianying et al., 2016).
Peptide Modification for Drug Design
It has been used in the synthesis of modified peptides for drug design, showing potential in the development of biologically active peptides resistant to degradation (J. Izdebski et al., 2007).
Self-Assembly in Nanotechnology
Research shows its role in the self-assembly of modified amino acids, which is significant in the field of nanotechnology and material chemistry (Nidhi Gour et al., 2021).
Wirkmechanismus
Target of Action
Boc-D-Lys(Fmoc)-OH is a compound used in peptide synthesis, specifically for the protection of amino groups . The primary targets of this compound are the amino groups present in several compounds, including natural products, amino acids, and peptides .
Mode of Action
The compound works by selectively blocking the amino group of interest, making it stable to projected reactions . This is achieved by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions . The Boc group is preferred in amino protection because of its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
The compound affects the biochemical pathways involved in peptide synthesis. By protecting the amino groups, it allows for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups .
Result of Action
The result of the action of this compound is the successful protection of amino groups during peptide synthesis . This allows for the selective formation of desired bonds, facilitating the synthesis of complex peptides .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s efficacy can be affected by the pH of the environment, as it is installed under basic conditions . Additionally, the stability of the compound can be influenced by the presence of nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N2O6/c1-26(2,3)34-25(32)28-22(23(29)30)14-8-9-15-27-24(31)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYEVQYFWINBXJU-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554381 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
115186-31-7 | |
| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



